Cas no 306937-27-9 (1-3-(tert-butyl)phenylhydrazine hydrochloride)
1-3-(tert-butyl)phenylhydrazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Hydrazine,[3-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1)
- [3-(TERT-BUTYL)PHENYL]HYDRAZINE HYDROCHLORIDE
- 1-[3-(tert-Butyl)phenyl]hydrazine hydrochloride
- 3-tert-butylphenylhydrazine hydrochloride
- 1-(3-(Tert-butyl)phenyl)hydrazineHCl
- 1-(tert-Butyl)-3-hydrazinobenzene
- 1-[3-(t-butyl)phenyl]hydrazine hydrochloride
- 1-[3-(tert-Butyl)phenyl]hydrazine hydrochloride,Tech
- (3-tert-butylphenyl)hydrazine;hydrochloride
- hydrazine, [3-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1)
- (3-(tert-Butyl)phenyl)hydrazine hydrochloride
- 1-[3-(tert-Butyl)phenyl]hydrazine HCl
- SCHEMBL3644890
- (3-tert-butylphenyl)hydrazine Hydrochloride
- 3-(tert-Butyl)phenylhydrazine hydrochloride
- 3-tert-butyl-phenylhydrazine hydrochloride
- A820560
- XKLKKAKHNGXDPA-UHFFFAOYSA-N
- SB77206
- CS-0316213
- FT-0607111
- F73658
- 306937-27-9
- MFCD00833404
- DB-047876
- 1-3-(tert-butyl)phenylhydrazine hydrochloride
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- MDL: MFCD18434404
- Inchi: 1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H
- InChI Key: XKLKKAKHNGXDPA-UHFFFAOYSA-N
- SMILES: Cl.N(C1=CC=CC(=C1)C(C)(C)C)N
Computed Properties
- Exact Mass: 200.10800
- Monoisotopic Mass: 200.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
Experimental Properties
- Melting Point: 146 °C
- PSA: 38.05000
- LogP: 3.84500
1-3-(tert-butyl)phenylhydrazine hydrochloride Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
1-3-(tert-butyl)phenylhydrazine hydrochloride Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1-3-(tert-butyl)phenylhydrazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B490880-50mg |
1-[3-(tert-butyl)phenyl]hydrazine hydrochloride |
306937-27-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B490880-100mg |
1-[3-(tert-butyl)phenyl]hydrazine hydrochloride |
306937-27-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B490880-500mg |
1-[3-(tert-butyl)phenyl]hydrazine hydrochloride |
306937-27-9 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Apollo Scientific | OR016187-250mg |
3-(tert-Butyl)phenylhydrazine hydrochloride |
306937-27-9 | tech | 250mg |
£54.00 | 2025-02-19 | |
| Apollo Scientific | OR016187-1g |
3-(tert-Butyl)phenylhydrazine hydrochloride |
306937-27-9 | tech | 1g |
£150.00 | 2025-02-19 | |
| Apollo Scientific | OR016187-5g |
3-(tert-Butyl)phenylhydrazine hydrochloride |
306937-27-9 | tech | 5g |
£398.00 | 2025-02-19 | |
| abcr | AB145377-1g |
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride, 95%; . |
306937-27-9 | 95% | 1g |
€306.40 | 2025-02-17 | |
| abcr | AB145377-5g |
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride, 95%; . |
306937-27-9 | 95% | 5g |
€746.90 | 2025-02-17 | |
| abcr | AB145377-250 mg |
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride; 95% |
306937-27-9 | 250 mg |
€136.10 | 2023-07-20 | ||
| A2B Chem LLC | AB41035-100mg |
1-[3-(tert-Butyl)phenyl]hydrazine HCl |
306937-27-9 | 97% | 100mg |
$68.00 | 2024-04-20 |
1-3-(tert-butyl)phenylhydrazine hydrochloride Suppliers
1-3-(tert-butyl)phenylhydrazine hydrochloride Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on 1-3-(tert-butyl)phenylhydrazine hydrochloride
Introduction to 1-3-(tert-butyl)phenylhydrazine hydrochloride (CAS No. 306937-27-9) in Modern Chemical Research
1-3-(tert-butyl)phenylhydrazine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 306937-27-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its tert-butyl-substituted phenylhydrazine core, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The hydrochloride salt form enhances its solubility and stability, making it particularly useful in controlled experimental conditions.
The structural motif of 1-3-(tert-butyl)phenylhydrazine hydrochloride incorporates a phenyl ring substituted at the 3-position with a tert-butyl group, which imparts steric hindrance and electronic effects that influence its reactivity. This feature has been exploited in multiple synthetic pathways, particularly in the development of heterocyclic compounds and functionalized derivatives. The hydrazine moiety, a well-known pharmacophore, participates in various transformations such as condensation reactions with carbonyl compounds, leading to imines and hydrazones—key intermediates in drug discovery.
In recent years, 1-3-(tert-butyl)phenylhydrazine hydrochloride has been employed in the synthesis of novel therapeutic agents targeting neurological and inflammatory disorders. Its tert-butyl group not only stabilizes the molecule against unwanted side reactions but also facilitates interactions with biological targets through hydrophobic and hydrogen bonding interactions. Researchers have leveraged this compound to develop derivatives with enhanced binding affinity and selectivity for enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX).
One of the most compelling applications of 1-3-(tert-butyl)phenylhydrazine hydrochloride lies in its role as a precursor for designing small-molecule inhibitors. For instance, studies have demonstrated its utility in generating substituted hydrazines that exhibit inhibitory effects on enzymes implicated in cancer progression. By modifying the phenyl ring or introducing additional functional groups, chemists can fine-tune the pharmacological profile of these derivatives. The tert-butyl substitution, in particular, has been shown to improve metabolic stability, a critical factor in drug development.
The compound's solubility profile, enhanced by its hydrochloride form, allows for efficient incorporation into solution-phase reactions and crystallographic studies. This property is particularly advantageous when performing high-throughput screening assays or when crystallizing protein-ligand complexes for structural analysis. Such studies are essential for understanding molecular recognition processes and optimizing lead compounds.
Advances in computational chemistry have further highlighted the significance of 1-3-(tert-butyl)phenylhydrazine hydrochloride. Molecular modeling techniques predict its interactions with biological targets with high accuracy, enabling medicinal chemists to design next-generation analogs with improved pharmacokinetic properties. The integration of machine learning algorithms has expedited virtual screening processes, identifying promising candidates for experimental validation.
In clinical research, derivatives of 1-3-(tert-butyl)phenylhydrazine hydrochloride have shown potential in treating oxidative stress-related diseases. The hydrazine group can act as a scavenger for reactive oxygen species (ROS), mitigating cellular damage caused by inflammation or neurodegenerative processes. Preliminary trials have indicated promising results when combined with existing therapeutic strategies.
The synthesis of 1-3-(tert-butyl)phenylhydrazine hydrochloride itself is a testament to modern synthetic methodologies. Catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have streamlined its production, ensuring high yields and purity levels required for sensitive applications. Continuous flow chemistry has also been explored as an alternative route to enhance scalability without compromising quality.
The future prospects of 1-3-(tert-butyl)phenylhydrazine hydrochloride are vast, with ongoing research exploring its role in photodynamic therapy and metal chelation applications. Its versatility as a building block ensures its continued relevance across multiple disciplines within chemical biology and drug discovery. As new synthetic tools emerge, the potential applications of this compound are expected to expand further.
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